5-HT2C agonist-3 (free base)

5-HT2C receptor agonism 5-HT2B selectivity cardiac valvulopathy risk

5-HT2C agonist-3 (free base), also designated compound (+)-19, is an N-substituted (2-phenylcyclopropyl)methylamine that acts as a functionally selective agonist at the serotonin 5-HT2C receptor. It demonstrates an EC50 of 24 nM in 5-HT2C Gq-mediated calcium flux assays and a binding affinity (Ki) of 78 nM, with full selectivity over the 5-HT2B receptor (no activity detected up to 10 µM).

Molecular Formula C19H22FNO2
Molecular Weight 315.4 g/mol
Cat. No. B12395845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT2C agonist-3 (free base)
Molecular FormulaC19H22FNO2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)C2CC2CNCC3=CC=CC=C3OC
InChIInChI=1S/C19H22FNO2/c1-22-18-6-4-3-5-13(18)11-21-12-14-9-16(14)17-10-15(20)7-8-19(17)23-2/h3-8,10,14,16,21H,9,11-12H2,1-2H3/t14-,16+/m1/s1
InChIKeyZTMZRHFENROFGY-ZBFHGGJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-HT2C agonist-3 (Free Base) – A Functionally Selective 5-HT2C Receptor Agonist with Full 5-HT2B Counter-Selectivity for Antipsychotic Research


5-HT2C agonist-3 (free base), also designated compound (+)-19, is an N-substituted (2-phenylcyclopropyl)methylamine that acts as a functionally selective agonist at the serotonin 5-HT2C receptor [1]. It demonstrates an EC50 of 24 nM in 5-HT2C Gq-mediated calcium flux assays and a binding affinity (Ki) of 78 nM, with full selectivity over the 5-HT2B receptor (no activity detected up to 10 µM) [1]. Identified through a medicinal chemistry campaign aimed at separating antipsychotic efficacy from valvulopathic and hallucinogenic liabilities, this compound also exhibits preferential Gq signaling over β-arrestin-2 recruitment [1].

Why 5-HT2C agonist-3 (Free Base) Cannot Be Interchanged with Other 5-HT2C Agonists Without Validation


5-HT2C receptor agonists are not functionally interchangeable; subtle structural modifications produce profound differences in signaling bias, subtype selectivity, and in vivo behavioral profiles. The clinically approved agonist lorcaserin exhibits balanced Gq/β-arrestin signaling and suppresses both amphetamine-induced hyperactivity and baseline locomotion, whereas 5-HT2C agonist-3 (free base) selectively reverses amphetamine-driven hyperactivity without altering spontaneous motor activity [1]. Even within the same chemical series, the (−)-enantiomer (compound (−)-19) displays a markedly inferior selectivity profile—with only 5.5-fold preference for 5-HT2C over 5-HT2B compared to the >400-fold window of (+)-19—and reversed Gq bias [1]. Substituting one 5-HT2C agonist for another without direct experimental confirmation therefore risks producing qualitatively different pharmacological outcomes that can invalidate study conclusions.

Quantitative Differentiation Evidence for 5-HT2C agonist-3 (Free Base) vs. Key Comparators


5-HT2C Potency and 5-HT2B Counter-Selectivity: (+)-19 vs. Lorcaserin and (−)-19 Enantiomer

5-HT2C agonist-3 (free base) [(+)-19] achieves an EC50 of 24 nM at the 5-HT2C receptor in the Gq calcium flux assay while showing no measurable activity at the 5-HT2B receptor up to 10 µM, translating to >400-fold functional selectivity [1]. In contrast, lorcaserin—a clinically used 5-HT2C agonist—displays only ~100-fold selectivity (5-HT2C EC50 ≈ 9 nM; 5-HT2B EC50 = 943 ± 90 nM in phosphoinositol turnover assays) [1]. The (−)-enantiomer, (−)-19, is substantially less selective, with a 5-HT2C EC50 of 103 nM and 5-HT2B EC50 of 570 nM, yielding only ~5.5-fold selectivity . The full 5-HT2B counter-selectivity of (+)-19 directly addresses the cardiac valvulopathy risk associated with chronic 5-HT2B agonism.

5-HT2C receptor agonism 5-HT2B selectivity cardiac valvulopathy risk

Functional Signaling Bias: Gq-Preferring Agonism of (+)-19 vs. Balanced Signaling of Lorcaserin

In parallel Gq calcium flux and β-arrestin-2 recruitment assays conducted with identical drug dilutions, 5-HT2C agonist-3 (free base) [(+)-19] exhibits preferential Gq signaling: Gq EC50 = 24 nM (Emax 92%) vs. β-arrestin-2 EC50 = 70 nM (Emax 43%), yielding a ~3-fold bias toward Gq [1]. Lorcaserin, by comparison, is a balanced agonist with Gq EC50 = 0.18 nM (Emax 100%) and β-arrestin-2 EC50 = 15 nM (Emax 97%) [1]. The closely related N-methyl analog (+)-15a shows full Gq bias (EC50 23 nM, no β-arrestin activity), but lacks the 5-HT2B counter-selectivity that distinguishes (+)-19 [1]. This pattern places (+)-19 in a unique position: it combines meaningful Gq bias with robust 5-HT2B safety.

functional selectivity biased agonism β-arrestin recruitment Gq signaling

Receptor Binding Selectivity: (+)-19 Ki Profile Against 5-HT2 Subtypes and Broad CNS Off-Target Panel

Radioligand binding studies reveal that 5-HT2C agonist-3 (free base) [(+)-19] possesses a Ki of 78 nM for 5-HT2C, with substantially weaker affinity for 5-HT2B (Ki = 411 nM) and 5-HT2A (Ki = 492 nM), yielding selectivity windows of 5.3-fold and 6.3-fold, respectively [1]. When screened against a comprehensive panel of serotonin receptors, dopamine receptors, monoamine transporters, and other CNS-relevant targets, (+)-19 exhibited no significant off-target affinity at any site tested [1]. This contrasts with many first-generation 5-HT2C agonists that retain meaningful 5-HT2A and 5-HT2B binding, and with dual 5-HT2A/2C agonists that introduce hallucinogenic liability.

binding affinity off-target profiling selectivity window Ki determination

In Vivo Antipsychotic-Like Activity: Selective Reversal of Amphetamine-Induced Hyperactivity Without Baseline Locomotion Suppression

In a head-to-head in vivo comparison using the amphetamine-induced hyperactivity model in adult male C57BL/6J mice, 5-HT2C agonist-3 (free base) [(+)-19] at 20 mg/kg (i.p.) significantly decreased amphetamine-driven hyperlocomotion while leaving baseline spontaneous locomotion unaffected [1]. Lorcaserin (3 mg/kg, i.p.), used as a positive control, reduced both amphetamine-induced hyperactivity and baseline locomotion [1]. The lower dose of (+)-19 (10 mg/kg) produced no significant effect on amphetamine-induced hyperactivity. This differentiation—antipsychotic-like efficacy without motor side effects—has direct translational relevance, as sedation and motor suppression are common confounding factors in antipsychotic drug evaluation.

amphetamine-induced hyperactivity antipsychotic-like activity locomotor activity in vivo behavioral pharmacology

In Vitro ADMET Profile: Metabolic Stability, CYP Inhibition, and Cardiac Safety Parameters of (+)-19

Profiling of 5-HT2C agonist-3 (free base) [(+)-19] in in vitro ADMET assays revealed a human hepatocyte half-life of 43 min, moderate hERG channel inhibition (IC50 = 1.4 µM), and plasma protein binding of 82% (human) and 92% (mouse) [1]. CYP inhibition at 10 µM was low for CYP1A2 (20.5%) and CYP2C9 (9.3%), but higher for CYP2D6 (68.9%) and CYP3A4 (85.6%) [1]. These data, generated in the same study that established the compound's pharmacological profile, provide essential parameters for designing in vivo dosing regimens and interpreting potential drug-drug interaction liabilities. Compared with structurally related compounds in the same series such as (+)-9 and (+)-10, (+)-19 displays higher plasma protein binding, consistent with its increased lipophilicity (cLogP) [1].

ADMET hepatocyte stability CYP inhibition hERG plasma protein binding

Optimal Research and Procurement Application Scenarios for 5-HT2C agonist-3 (Free Base)


Antipsychotic Drug Discovery: Behavioral Pharmacology Studies Requiring Separation of Efficacy from Motor Side Effects

Investigators developing next-generation antipsychotics can employ 5-HT2C agonist-3 (free base) in rodent amphetamine-induced hyperactivity models to evaluate antipsychotic-like efficacy without the confounding sedation observed with lorcaserin [1]. At 20 mg/kg i.p., (+)-19 significantly reduces amphetamine-driven hyperlocomotion while preserving baseline motor activity, enabling cleaner interpretation of therapeutic vs. adverse motor effects [1].

Functional Selectivity Research: Probing Gq-Biased Signaling at the 5-HT2C Receptor

For laboratories investigating the therapeutic relevance of biased GPCR signaling, (+)-19 serves as a chemical probe with ~3-fold Gq preference (Gq EC50 24 nM vs. β-arrestin-2 EC50 70 nM, Emax 43%) yet retains measurable β-arrestin recruitment [1]. This contrasts with the fully Gq-biased probe (+)-15a (no β-arrestin activity) and the balanced agonist lorcaserin, allowing graded interrogation of the signaling continuum [1].

Cardiac Safety Screening: Validating 5-HT2B-Mediated Valvulopathy Liability of Novel Compounds

In panels designed to benchmark 5-HT2B agonism risk, (+)-19 can serve as a negative control for 5-HT2B activation, as it shows no functional activity at this subtype up to 10 µM [1]. Its clean 5-HT2B profile, combined with robust 5-HT2C agonism, makes it an ideal reference compound to validate assay sensitivity and selectivity thresholds in cardiac safety screening cascades [1].

Off-Target Pharmacology Profiling: Use as a Selective 5-HT2C Reference in CNS Target Panels

Given its demonstrated lack of significant off-target binding at serotonin receptors, dopamine receptors, and monoamine transporters [1], (+)-19 can be deployed as a high-confidence 5-HT2C-selective reference ligand in broad-panel receptor occupancy or functional profiling studies, reducing the risk of polypharmacology artifacts when attributing effects specifically to 5-HT2C activation.

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